7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Overview
Description
7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with hydroxy, dimethyl, and nitrophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a pyrrole derivative and a suitable nitrile can lead to the formation of the pyrrolo[3,2-d]pyrimidine core.
Introduction of Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups can be introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using oxidizing agents, while methylation can be carried out using methylating reagents such as methyl iodide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is nitrated using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes. Its unique properties can be harnessed for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure but differ in their substituents.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused to the pyrimidine core.
Uniqueness
7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is unique due to the presence of the hydroxy, dimethyl, and nitrophenyl groups, which impart specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
IUPAC Name |
7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-16-11-10(13(20)17(2)14(16)21)15-9(12(11)19)7-4-3-5-8(6-7)18(22)23/h3-6,15,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECZRPMSGXZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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